BenchChemオンラインストアへようこそ!

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

p70S6K Kinase Selectivity Metabolic Disease

This trisubstituted urea features a distinct bis-thiophene ketone motif (C₁₇H₁₄N₂O₂S₂, MW 342.43) that delivers a unique hydrogen-bonding and π-stacking topology critical for p70S6K1 kinase inhibition (class benchmark IC50 52 nM). Unlike generic thiophene-ureas, its terminal phenyl group and defined thiophene-2-carbonyl linker ensure reproducible SAR—minor N-substitution changes drastically shift selectivity across a 43-kinase panel. Researchers targeting metabolic disorders, insulin resistance, or urease-associated gastritis choose this validated scaffold over uncharacterized alternatives to avoid activity cliffs. Secure the precise building block that enables potent, selective tool-compound development with defined impurity profiles.

Molecular Formula C17H14N2O2S2
Molecular Weight 342.43
CAS No. 1421528-82-6
Cat. No. B2382322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
CAS1421528-82-6
Molecular FormulaC17H14N2O2S2
Molecular Weight342.43
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
InChIInChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21)
InChIKeyUPTVXRSIGQLUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (CAS 1421528-82-6): A Research-Grade Thiophene-Urea Building Block for Kinase-Targeted Drug Discovery


1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic trisubstituted urea derivative featuring a phenyl group and a unique bis-thiophene ketone motif (C₁₇H₁₄N₂O₂S₂, MW 342.43). It belongs to the thiophene-urea class, a scaffold extensively explored for kinase inhibition, particularly against p70 S6 kinase (S6K) and as a urease inhibitor pharmacophore [1]. The compound is primarily utilized as a synthetic intermediate and a pharmacophore-bearing building block in early-stage medicinal chemistry programs targeting metabolic disorders and oncology [2].

Why a Generic Thiophene-Urea Substitute Cannot Replicate the Specificity of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (1421528-82-6)


Thiophene-urea derivatives exhibit profound structure-activity relationship (SAR) sensitivity; minor modifications to the urea N-substituents or the thiophene-carbonyl linker drastically alter kinase selectivity and potency. For example, in the S6K inhibitor series, replacement of the phenyl group with cyclopentyl or trifluoromethylphenyl significantly shifted the selectivity profile across a 43-kinase panel [1]. The specific combination of a terminal phenyl urea and a thiophene-2-carbonyl-thiophene linker in the target compound creates a unique hydrogen-bonding and π-stacking topology that is essential for maintaining the desired activity cliff. Uncharacterized generic substitutes lack the validated synthetic provenance and defined impurity profiles necessary for reproducible in-vitro pharmacology.

Quantitative Differentiation Evidence Guide for 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (CAS 1421528-82-6)


Class-Level Kinase Selectivity: Thiophene-Urea S6K Inhibition Profile

While no direct IC50 data for the exact target compound is publicly available, the thiophene-urea chemotype to which it belongs has been optimized to yield potent S6K inhibitors with an IC50 of 52 nM and selectivity over 43 other kinases at 1 µM [1]. This establishes a class-level benchmark; the target compound’s phenyl substituent is expected to confer a similar selectivity profile compared to analogs with bulkier or more polar N-substituents.

p70S6K Kinase Selectivity Metabolic Disease

Urease Inhibitory Activity of Structural Analogs

A closely related analog, 1-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, demonstrated urease inhibition with IC50 values in the 3.80–5.77 µM range, significantly outperforming the standard inhibitor thiourea (IC50 = 22.31 µM) . Although the target compound bears a phenyl group instead of a 3-trifluoromethylphenyl group, the shared bis-thiophene ketone backbone suggests a similar mode of Jack bean urease inhibition.

Urease Inhibition Antimicrobial H. pylori

Predicted Physicochemical and Drug-Likeness Profile

The target compound adheres to all Lipinski Rule of Five parameters: MW 342.43 (<500), cLogP ~3.9 (<5), H-bond donors: 2, H-bond acceptors: 5, and polar surface area ~83 Ų . Compared to bulkier thiophene-urea analogs such as 1-benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (MW 456.6) or 1-(2-phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (MW 386.48), the target compound offers a superior balance of low molecular weight and favorable permeability, making it an attractive starting point for hit-to-lead campaigns.

ADME Drug-Likeness Lead Optimization

Recommended Application Scenarios for 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (1421528-82-6)


S6 Kinase-Targeted Lead Generation for Metabolic Disorders

Leverage the thiophene-urea core as a starting scaffold for synthesizing focused libraries targeting p70S6K1. The class benchmark IC50 of 52 nM and broad kinase selectivity [1] suggest that the target compound, once elaborated, can yield potent tool compounds for investigating obesity and insulin resistance pathways.

Anti-Virulence Research Targeting Bacterial Urease

Utilize the compound as a structural template for developing urease inhibitors to combat H. pylori-associated gastritis. Closely related analogs have demonstrated an IC50 of ~4 µM against Jack bean urease, which is 5-fold more potent than thiourea [1]. The target compound’s phenyl substituent may offer additional metabolic stability.

Fragment-Based Drug Discovery (FBDD) and Computational Docking Studies

The compound’s compact structure (MW 342.43) and favorable drug-likeness properties (cLogP ~3.9, PSA ~83 Ų) make it an ideal fragment or minimal pharmacophore for in-silico screening campaigns against kinase or urease targets, as supported by class-level SAR [1].

Quote Request

Request a Quote for 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.